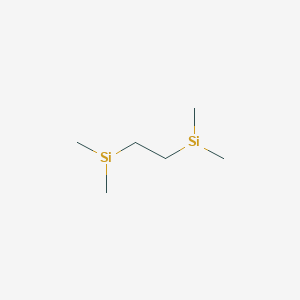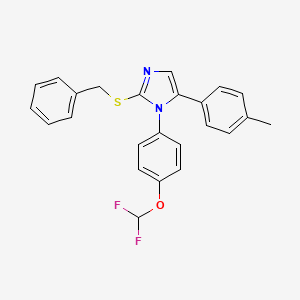
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a unique combination of a pyridine ring, an azetidine ring, and a tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:
Formation of the Pyridin-3-yloxy Group: This can be achieved by reacting pyridine-3-ol with an appropriate halogenating agent to form the pyridin-3-yloxy intermediate.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Coupling Reaction: The final step involves coupling the pyridin-3-yloxy intermediate with the azetidine derivative in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Drug Development: Due to its unique structure, it can be explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine:
Therapeutics: Research may focus on its potential as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyridine and azetidine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing pathways involved in disease processes.
類似化合物との比較
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.
1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(p-tolyl)ethanone: Similar structure but with a para-tolyl group.
Uniqueness: 1-(3-(Pyridin-3-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the meta-tolyl group, which can influence its chemical reactivity and biological activity differently compared to its para or ortho counterparts. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
特性
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-4-2-5-14(8-13)9-17(20)19-11-16(12-19)21-15-6-3-7-18-10-15/h2-8,10,16H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDDOQWLGUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/new.no-structure.jpg)


![3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2672883.png)
![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2672885.png)

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)



![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)

